Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
CAS No.: 2097894-70-5
Cat. No.: VC4681987
Molecular Formula: C18H17NO5S3
Molecular Weight: 423.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097894-70-5 |
|---|---|
| Molecular Formula | C18H17NO5S3 |
| Molecular Weight | 423.52 |
| IUPAC Name | methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3 |
| Standard InChI Key | ZMWIBDPLMUWEIP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₁₇NO₅S₃, with a molecular weight of 423.52 g/mol. Key structural features include:
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A thiophene-2-carboxylate core with a methyl ester at position 2.
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A sulfamoyl group (-SO₂NH-) at position 3, linked to a 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl side chain.
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A hydroxyethyl moiety and a 4-(thiophen-3-yl)phenyl group, introducing stereoelectronic complexity.
Table 1: Comparative Molecular Properties of Related Thiophene Derivatives
The sulfamoyl group enhances hydrogen-bonding capacity, potentially improving target binding, while the thiophene-phenyl segment may contribute to π-π stacking interactions in biological systems .
Synthetic Pathways and Methodologies
Core Thiophene Synthesis: Gewald Reaction
The thiophene backbone is likely synthesized via the Gewald reaction, a multicomponent condensation involving:
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A ketone or aldehyde (e.g., methyl 2-chloroacrylate).
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An activated nitrile (e.g., cyanoacetic acid).
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Elemental sulfur, catalyzed by a base (e.g., morpholine or triethylamine) .
This method efficiently constructs 2-aminothiophenes, though post-synthetic modifications are required to introduce the sulfamoyl and aryl groups .
Post-Synthetic Modifications
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Sulfamoylation: The amine intermediate undergoes sulfonation using sulfonyl chlorides. For example, reacting with chlorosulfonic acid yields the sulfamoyl group .
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Side Chain Introduction: The hydroxyethyl-phenyl-thiophene moiety is introduced via nucleophilic substitution or Mitsunobu reactions, as seen in similar compounds . A reported protocol involves coupling 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine with the sulfamoyl-thiophene intermediate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine .
Table 2: Representative Synthetic Conditions for Key Steps
Computational and Structural Insights
Molecular Docking Studies
Docking analyses of similar compounds reveal strong interactions with CA IX (PDB: 5FL4):
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The sulfamoyl group forms hydrogen bonds with Thr199 and Glu106.
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The thiophene-phenyl moiety occupies a hydrophobic pocket near Val121 .
ADMET Predictions
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